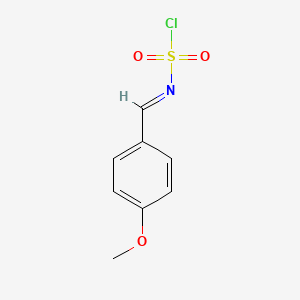

4-Methoxybenzyliminosulfonylchloride

Description

Properties

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]sulfamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-13-8-4-2-7(3-5-8)6-10-14(9,11)12/h2-6H,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZOIFQOKDXVLJ-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzyliminosulfonyl Chloride: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 4-Methoxybenzyliminosulfonyl Chloride, a molecule of interest within the broader class of organosulfur compounds. These compounds are integral to advancements in medicinal chemistry and drug development, offering unique chemical reactivity and stability that contribute to the bioactivity of numerous therapeutic agents.[1][2][3] The incorporation of sulfur-containing moieties can enhance critical properties such as lipophilicity, metabolic stability, and receptor affinity, making them pivotal in the design of novel antibiotics, antivirals, and anticancer agents.[1] This document will delve into the structural characteristics, a proposed synthetic pathway, and the expected analytical signatures of 4-Methoxybenzyliminosulfonyl Chloride, providing a foundational resource for researchers in organic synthesis and drug discovery.

Molecular Structure and Key Features

4-Methoxybenzyliminosulfonyl Chloride possesses a distinctive structure characterized by a 4-methoxybenzyl group attached to an iminosulfonyl chloride moiety. The central feature is the sulfur-nitrogen double bond (S=N), which imparts unique reactivity to the molecule. The electron-donating nature of the methoxy group on the phenyl ring influences the electronic properties of the entire molecule.

Figure 2: Proposed synthetic workflow for 4-Methoxybenzyliminosulfonyl Chloride.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq). Dissolve the reactants in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add sulfuryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes.

-

Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitoring: Monitor the reaction for the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of cold water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-Methoxybenzyliminosulfonyl Chloride by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation and Spectroscopic Data (Predicted)

The definitive confirmation of the structure of 4-Methoxybenzyliminosulfonyl Chloride would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated. [4][5][6][7][8]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons of the 4-methoxyphenyl group appearing as two doublets in the range of δ 6.8-7.3 ppm. - A singlet for the methoxy (CH₃O-) protons around δ 3.8 ppm. - A singlet for the benzylic (Ar-CH₂-) protons around δ 4.5-5.0 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of δ 114-160 ppm. - The methoxy carbon (CH₃O-) at approximately δ 55 ppm. - The benzylic carbon (Ar-CH₂-) around δ 50-60 ppm. |

| IR Spectroscopy | - Strong absorption bands corresponding to the S=O stretch of the sulfonyl group around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). - A characteristic absorption for the C=N-S linkage. - Aromatic C-H stretching above 3000 cm⁻¹. - C-O stretching of the methoxy group around 1250 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | - The protonated molecular ion [M+H]⁺ would be observed, allowing for the confirmation of the molecular weight. - Characteristic fragmentation patterns would include the loss of the chloride and subsequent fragmentation of the 4-methoxybenzyl group. [9][10]|

Reactivity and Potential Applications

Iminosulfonyl chlorides are reactive electrophilic species. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity makes 4-Methoxybenzyliminosulfonyl Chloride a potentially valuable intermediate in organic synthesis.

Potential Reactions:

-

Reaction with Amines: It would readily react with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of sulfa drugs and other bioactive molecules. [11]* Reaction with Alcohols: In the presence of a base, it could react with alcohols to yield sulfonate esters.

-

Hydrolysis: The compound is expected to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid. [12] The structural motifs present in 4-Methoxybenzyliminosulfonyl Chloride suggest its potential utility in several areas of drug discovery. The 4-methoxybenzyl group is a common pharmacophore, and the sulfonyl group is a well-established bioisostere for other functional groups. [3]Given the diverse biological activities of organosulfur compounds, this molecule could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications, including as enzyme inhibitors or receptor modulators. [2][13]

Conclusion

4-Methoxybenzyliminosulfonyl Chloride is a molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible and detailed synthetic protocol, and the expected analytical data for its characterization. The inherent reactivity of the iminosulfonyl chloride functionality, coupled with the electronic properties of the 4-methoxybenzyl group, makes it a promising candidate for the development of novel chemical entities with potential therapeutic value. Further experimental validation of the proposed synthesis and a thorough investigation of its reactivity are warranted to fully unlock its potential in the field of drug discovery.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 4-Methoxybenzylchloride(824-94-2) 1H NMR [m.chemicalbook.com]

- 5. 4-Methoxybenzylamine(2393-23-9) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]

- 8. 4-Methylanisole(104-93-8) 1H NMR [m.chemicalbook.com]

- 9. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxybenzyliminosulfonylchloride chemical properties

This is an in-depth technical guide on 4-Methoxybenzyliminosulfonylchloride , chemically identified as

Advanced Reagent for PMB-Protected Sulfonamide Synthesis

Part 1: Executive Technical Summary

This compound (often cataloged as

This compound serves as a "masked" sulfonamide precursor. The 4-methoxybenzyl (PMB) group acts as an acid-labile protecting group, allowing researchers to synthesize complex primary sulfonamides (

Chemical Identity:

-

Systematic Name:

-(4-Methoxybenzyl)sulfamoyl chloride -

Molecular Formula:

-

Molecular Weight: 235.69 g/mol

-

Functional Class: Sulfamoyl Chloride / Electrophilic Sulfur(VI) species

-

Key Property: Moisture-sensitive; thermally unstable (tends to decompose to

and benzyl chloride derivatives if heated without nucleophiles).

Part 2: Synthesis & Mechanistic Integrity

2.1 The "Ring Chlorination" Trap (Expert Insight)

A common error in synthesizing this reagent is the indiscriminate use of sulfuryl chloride (

-

The Trap: Reacting 4-methoxybenzylamine with

in acidic media (e.g., acetic acid) or at room temperature often leads to electrophilic aromatic substitution (EAS) , yielding 3-chloro-4-methoxybenzylamine rather than the desired sulfamoyl chloride [1]. The electron-rich anisole ring is highly susceptible to chlorination. -

The Solution: To favor

-sulfonylation over ring chlorination, the reaction must be kinetically controlled using a non-nucleophilic base at low temperatures.

2.2 Optimized Synthesis Protocol

This protocol minimizes ring chlorination and decomposition.

Reagents:

-

4-Methoxybenzylamine (1.0 equiv)

-

Sulfuryl Chloride (

) (1.0–1.1 equiv) -

Triethylamine (

) or DIPEA (1.1 equiv) -

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with 4-methoxybenzylamine and

in anhydrous DCM. Cool the system to -78°C (dry ice/acetone bath). -

Controlled Addition: Add

(diluted in DCM) dropwise over 30 minutes. Crucial: Maintain internal temperature below -60°C to prevent the "loose" -

Intermediate Formation: The reaction forms the unstable

-sulfamoyl chloride intermediate. -

Immediate Use (Telescoping): Due to instability, this reagent is rarely isolated. It is typically reacted in situ with the target nucleophile (e.g., a secondary amine or alcohol).

Self-Validating Checkpoint:

-

Take a small aliquot and quench with excess morpholine. Analyze by LC-MS.

-

Success: Peak corresponds to

. -

Failure: Peak corresponds to

(Ring chlorination occurred).

Part 3: Applications in Drug Development

3.1 Synthesis of Primary Sulfonamides

The PMB group renders the sulfonamide nitrogen non-nucleophilic and lipophilic, facilitating purification.

-

Coupling: React this compound with an amine (

) to form -

Deprotection: Treat with TFA (Trifluoroacetic acid) or CAN (Ceric Ammonium Nitrate) to cleave the PMB group, revealing the free primary sulfamide/sulfonamide (

).

3.2 SuFEx (Sulfur-Fluoride Exchange) Precursor

This chloride can be converted to the corresponding sulfamoyl fluoride (

Part 4: Visualization & Logic

4.1 Reaction Pathway Diagram

The following diagram illustrates the divergent reactivity of 4-methoxybenzylamine with sulfuryl chloride, highlighting the critical temperature control required to obtain the desired reagent.

Caption: Divergent reaction pathways. Kinetic control (-78°C) favors the target sulfamoyl chloride, while thermodynamic conditions favor ring chlorination.

Part 5: Safety & Stability Data

| Property | Specification | Handling Implication |

| Physical State | Viscous oil or low-melting solid | Handle as a solution in DCM/THF. |

| Reactivity | High (Electrophilic) | Reacts violently with water/alcohols. |

| Stability | Low | Decomposes >0°C. Use in situ. |

| Byproducts | HCl, | Vent reaction vessels; use scrubbers. |

Critical Safety Note: Sulfamoyl chlorides can evolve HCl gas upon contact with moisture. Always manipulate under inert atmosphere (

Part 6: References

-

Endo, Y., & Douglas, A. W. (2000). Practical Preparation of 3-Chloro-4-Methoxybenzylamine Hydrochloride. Synthetic Communications, 30(14), 2609–2613. Link

-

Fluorochem Ltd. (2025). Product Catalog: this compound (Cat No. 478161). Fluorochem.[1][2][3] Link

-

Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(1), 767-796. (Context on sulfamoyl chloride reactivity).

Sources

4-Methoxybenzyliminosulfonylchloride mechanism of action

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 4-Methoxybenzyliminosulfonylchloride

Authored by: A Senior Application Scientist

Abstract

This compound is not a pharmacologically active agent but rather a pivotal, specialized chemical reagent. Its "mechanism of action" is therefore understood through the lens of chemical reactivity, specifically as a precursor in the synthesis of complex molecules. This guide provides an in-depth exploration of its chemical properties, core reaction mechanisms, and its application in multi-step organic synthesis, particularly in the production of sulfonylurea compounds. We will dissect the causality behind its synthetic utility and provide detailed, field-proven protocols for its application, targeting researchers, medicinal chemists, and process development scientists.

Introduction: A Reagent of Significance

In the landscape of chemical synthesis, the efficiency and specificity of reagents are paramount. This compound emerges as a highly functionalized intermediate, primarily recognized for its role in constructing the sulfonylurea bridge, a critical pharmacophore and herbicidal functional group. Its structure, featuring a reactive iminosulfonylchloride moiety and a stable 4-methoxybenzyl (PMB) group, makes it a unique building block. Understanding its reactivity is key to leveraging its potential in creating novel chemical entities. This guide will illuminate its mechanistic pathways and practical applications.

Physicochemical Properties and Core Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The chlorine atom is an excellent leaving group, making the sulfur susceptible to nucleophilic attack. The adjacent imine and the 4-methoxybenzyl group modulate this reactivity.

| Property | Value | Significance |

| Molecular Formula | C8H8ClNO3S | Provides elemental composition. |

| Molecular Weight | 233.67 g/mol | Essential for stoichiometric calculations in synthesis. |

| Core Functional Group | Iminosulfonylchloride | Highly electrophilic center, prime site for nucleophilic attack. |

| Protective/Modulating Group | 4-Methoxybenzyl (PMB) | Provides stability and influences solubility. |

The primary mechanism of action is a nucleophilic substitution reaction at the sulfur center. Nucleophiles, such as amines or alcohols, attack the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond.

Mechanistic Pathway: The Sulfonylation Reaction

The cornerstone of this compound's utility is its reaction with nucleophiles to form sulfonamide and related linkages. The most prominent application is its reaction with isocyanates in the presence of a base to form a sulfonylurea backbone.

Step-by-Step Mechanism:

-

Nucleophilic Attack: An electron-rich nucleophile (e.g., the nitrogen from an amine or a deprotonated intermediate) attacks the electrophilic sulfur atom of the iminosulfonylchloride.

-

Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.

-

Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.

-

Proton Transfer: A final proton transfer step, often facilitated by a mild base, neutralizes the product.

This sequence is fundamental to its role in building larger molecules, as illustrated in the diagram below.

Caption: Generalized mechanism of nucleophilic attack on this compound.

Application in Synthesis: A Workflow for Sulfonylurea Formation

A primary application of this compound is in the synthesis of sulfonylurea herbicides. The process typically involves a two-step sequence where the iminosulfonylchloride is first reacted with an amine, followed by a reaction with an isocyanate.

The following workflow illustrates a representative synthesis based on methodologies described in patent literature.

Caption: Representative workflow for the synthesis of a sulfonylurea herbicide.

Experimental Protocol: Synthesis of a N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-N'-(4-methoxybenzyl)sulfamide

This protocol provides a self-validating, step-by-step methodology for a key synthetic transformation using this compound. It is a generalized procedure derived from common practices in organic synthesis.

A. Materials and Reagents:

-

This compound (1.0 eq)

-

2-Amino-4,6-dimethoxypyrimidine (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

B. Experimental Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-Amino-4,6-dimethoxypyrimidine and anhydrous dichloromethane. Cool the resulting slurry to 0 °C in an ice bath.

-

Reagent Addition: Slowly add triethylamine to the slurry. In a separate flask, dissolve this compound in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material (iminosulfonylchloride) indicates reaction completion.

-

Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification and Characterization (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate. Combine the fractions containing the pure product (as determined by TLC). Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound serves as a potent electrophilic reagent for the construction of sulfonamide and sulfonylurea linkages. Its mechanism of action is rooted in the principles of nucleophilic substitution at the sulfur center. While not a therapeutic agent itself, its utility in the efficient synthesis of biologically active compounds, particularly in the agrochemical field, is well-documented. The protocols and mechanistic insights provided herein offer a robust framework for researchers and chemists to effectively utilize this versatile synthetic intermediate in their development programs.

References

- Title: Process for the preparation of N-benzylsulfonyl-N'-pyrimidinyl(triazinyl)

- Title: Substituted N-(phenylacetyl)

A Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzyliminosulfonyl Chloride

Introduction: 4-Methoxybenzyliminosulfonyl chloride is a unique chemical entity of interest in synthetic chemistry, potentially serving as a precursor for novel sulfonamide derivatives. Its structural complexity, incorporating a 4-methoxybenzyl group, an iminosulfonyl linker, and a reactive chloride, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Methoxybenzyliminosulfonyl chloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the constituent atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and benzylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methoxybenzyliminosulfonyl Chloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Methoxy (CH₃O-) | 3.8 - 3.9 | Singlet | 3H | Typical range for a methoxy group on an aromatic ring. |

| Benzylic (-CH₂-) | 4.8 - 5.0 | Singlet | 2H | Deshielded due to the adjacent electron-withdrawing iminosulfonyl group. |

| Aromatic (meta to OCH₃) | 6.9 - 7.1 | Doublet | 2H | Shielded by the electron-donating methoxy group. |

| Aromatic (ortho to OCH₃) | 7.3 - 7.5 | Doublet | 2H | Less shielded than the meta protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual protons can obscure signals. CDCl₃ is a common first choice for many organic compounds.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methoxybenzyliminosulfonyl Chloride

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Methoxy (CH₃O-) | 55 - 56 | Typical for an aromatic methoxy carbon. |

| Benzylic (-CH₂-) | 60 - 65 | Significantly deshielded by the iminosulfonyl group. |

| Aromatic (C-H, meta to OCH₃) | 114 - 115 | Shielded by the electron-donating effect of the methoxy group. |

| Aromatic (C-H, ortho to OCH₃) | 130 - 131 | Less shielded aromatic carbons. |

| Aromatic (ipso-C attached to CH₂) | 128 - 130 | Quaternary carbon, expected to have a weaker signal. |

| Aromatic (ipso-C attached to OCH₃) | 160 - 162 | Deshielded due to direct attachment to the electronegative oxygen. |

Workflow for NMR Analysis:

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion would be at m/z 219/221. It is also advisable to acquire data in negative ion mode.

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the parent ion of interest. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This would be crucial to confirm the predicted fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of 4-Methoxybenzyliminosulfonyl chloride requires a synergistic application of NMR, IR, and MS techniques. While publicly available data for this specific molecule is scarce, a predictive analysis based on well-understood spectroscopic principles and data from analogous structures provides a robust framework for its characterization. The proton NMR should clearly resolve the aromatic, benzylic, and methoxy protons. The IR spectrum will be characterized by strong absorptions from the S=O bonds of the sulfonyl chloride and the C=N of the imino group. Mass spectrometry will confirm the molecular weight and provide key fragmentation data, notably the stable 4-methoxybenzyl cation. The experimental protocols and predictive data outlined in this guide offer a solid foundation for any researcher undertaking the synthesis and characterization of this and related compounds.

References

-

PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

NIST. Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. [Link]

-

SpectraBase. p-Methoxybenzenesulfonyl chloride. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)

-

PubMed. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. [Link]

-

NIST. Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 4-Methoxy-benzylchloride. [Link]

-

NIST. Methanesulfonyl chloride. NIST Chemistry WebBook. [Link]

Technical Guide: Safe Handling and Operational Protocols for Sulfonyl Chlorides

Topic: Safety and Handling Precautions for Sulfonyl Chlorides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Utility-Hazard Paradox

Sulfonyl chlorides (

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-validated operational framework. It addresses the specific mechanistic hazards of sulfonyl chlorides—including the potentially catastrophic incompatibility with DMSO—and establishes a self-validating workflow for their safe use in drug discovery and process chemistry.

Chemical & Physical Hazard Profile

To handle sulfonyl chlorides safely, one must understand the mechanism of their instability. The hazard is not just toxicity; it is the uncontrolled generation of energy and gas .

2.1 The Hydrolysis Cascade

The primary instability arises from the electrophilic sulfur atom. Upon contact with water (atmospheric moisture or aqueous waste), a violent hydrolysis occurs.

-

Mechanism: Nucleophilic attack by water displaces the chloride ion.

-

Byproducts: Sulfonic acid (

) and Hydrogen Chloride ( -

Thermodynamics: The reaction is highly exothermic. In a closed vessel, the rapid release of HCl gas combined with thermal expansion can lead to vessel rupture.

2.2 The DMSO "Forbidden" Combination

CRITICAL WARNING: Never mix sulfonyl chlorides with Dimethyl Sulfoxide (DMSO). While DMSO is a standard polar aprotic solvent, it reacts violently with sulfonyl chlorides.

-

Mechanism: The sulfonyl chloride acts as an electrophile, reacting with the sulfoxide oxygen. This triggers a Pummerer-like rearrangement or autocatalytic decomposition of DMSO.

-

Outcome: Rapid exotherm, gas evolution, and potential explosion. This interaction is well-documented in process safety literature but remains a frequent cause of laboratory accidents [1].

2.3 Common Sulfonyl Chloride Data

| Compound | CAS | Physical State | Specific Hazard Notes |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | Liquid | Highly toxic (inhalation/dermal).[2] High vapor pressure. Fatal if inhaled. |

| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | Solid | Severe skin irritant.[3][4] Sensitizer. Hydrolyzes slower than MsCl but still generates HCl. |

| Benzenesulfonyl Chloride | 98-09-9 | Liquid | Corrosive.[2][5][6] Lachrymator. Reacts explosively with some bases if not controlled. |

| Trifluoromethanesulfonyl Chloride | 421-83-0 | Liquid/Gas | Extreme electrophile. Reacts violently with water.[7] Fumes in air.[2][3][4][6][8][9][10][11][12][13] |

Operational Safety Protocols

3.1 Engineering Controls & Setup

-

Ventilation: All manipulations must occur in a certified chemical fume hood. The threshold for odor detection often exceeds the permissible exposure limit (PEL) for HCl.

-

Vessel Venting:

-

Requirement: Reactions involving

must never be sealed completely during addition phases. -

Setup: Use a Schlenk line or a needle-vented septum connected to a mineral oil bubbler or a base trap (e.g., NaOH solution) to neutralize evolved HCl.

-

3.2 Personal Protective Equipment (PPE)

-

Gloves: Standard latex gloves are insufficient.

-

Recommendation:Double-gloving with Nitrile (minimum 5 mil thickness). For MsCl, Silver Shield™ or laminate gloves are recommended for prolonged handling due to permeation risks.

-

-

Eye/Face: Chemical splash goggles are mandatory. A face shield is required when transferring volumes >50 mL.

3.3 Handling Solids vs. Liquids

-

Solids (e.g., TsCl): Weigh in a fume hood.[14] If the solid has "caked" (hardened), do not chip at it with a metal spatula, as this can generate dust or friction heat. Dissolve the entire chunk in the reaction solvent (e.g., DCM) and aliquot volumetrically.

-

Liquids (e.g., MsCl): Use a gas-tight syringe or cannula transfer techniques. Avoid pouring. The high vapor pressure of MsCl means open pouring will immediately release hazardous fumes.

Visualization: Hazard Cascades & Workflows

Figure 1: The Hydrolysis Hazard Cascade

This diagram illustrates the self-reinforcing cycle of a sulfonyl chloride water ingress event.

Caption: Figure 1. The mechanistic feedback loop of sulfonyl chloride hydrolysis leading to vessel failure.

Quenching and Waste Management

The most critical phase of using sulfonyl chlorides is the "Quench." Improper quenching is the leading cause of delayed waste container pressurization.

5.1 The "Controlled Destruction" Protocol

Do not simply add water.[9] The exotherm will be instantaneous and violent.

Step 1: Dilution Dilute the reaction mixture with a non-reactive organic solvent (e.g., Dichloromethane or Ethyl Acetate) to act as a heat sink.

Step 2: Cooling Cool the vessel to 0°C.

Step 3: The Base-Ice Method (Preferred)

Instead of pure water, use a mixture of ice and saturated aqueous Sodium Bicarbonate (

-

Why: The base neutralizes the HCl immediately, preventing the formation of a corrosive acid cloud. The ice moderates the temperature.[15]

Step 4: Verification Test the pH of the aqueous layer.[16] It should remain basic. If acidic, residual sulfonyl chloride may still be hydrolyzing.

Figure 2: Safe Quenching Decision Tree

Caption: Figure 2. Decision matrix for neutralizing sulfonyl chlorides in spill vs. reaction scenarios.

Emergency Response

-

Skin Contact: Immediate flushing with water for 15 minutes is critical.[10] Sulfonyl chlorides bind to proteins in the skin; delayed washing results in deep chemical burns.

-

Inhalation: Move to fresh air immediately. Pulmonary edema (fluid in lungs) from HCl inhalation can be delayed up to 48 hours. Seek medical attention even if symptoms subside.

-

Spills:

References

-

Yang, J., et al. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures." Organic Process Research & Development, vol. 24, no. 6, 2020, pp. 916–939. Link

-

Sigma-Aldrich.[17] "Safety Data Sheet: Methanesulfonyl Chloride." Merck KGaA, 2024. Link

-

National Oceanic and Atmospheric Administration (NOAA). "Cameo Chemicals: Sulfuryl Chloride." NOAA Office of Response and Restoration. Link

-

BenchChem. "Safe Handling and Quenching of Sulfonyl Chlorides." Technical Support Center, 2025. Link

-

Purdue University. "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions." Purdue Radiological and Environmental Management. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. lobachemie.com [lobachemie.com]

- 4. ammol.org [ammol.org]

- 5. nj.gov [nj.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. tcichemicals.com [tcichemicals.com]

- 13. ICSC 0459 - DIMETHYL SULPHOXIDE [chemicalsafety.ilo.org]

- 14. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. orgsyn.org [orgsyn.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Advanced Theoretical Characterization of 4-Methoxybenzyliminosulfonylchloride

The following is an in-depth technical guide on the theoretical characterization of 4-Methoxybenzyliminosulfonylchloride , designed for researchers and drug development professionals.

Technical Whitepaper | Computational Chemistry & Molecular Modeling

Executive Summary

The theoretical study of This compound (CAS 94257-09-7) represents a critical intersection between organic synthesis and computational drug design.[1][2] As a derivative of the sulfonyl/imine class, this compound exhibits electronic properties highly relevant to pharmacophore development, particularly in the inhibition of enzymes like Carbonic Anhydrase (CA) or as a precursor in the synthesis of sulfonylureas.[1][2]

This guide moves beyond basic characterization, establishing a rigorous Density Functional Theory (DFT) framework to elucidate its structural stability, vibrational signatures, and reactive sites.[2] We integrate Natural Bond Orbital (NBO) analysis and Molecular Docking workflows to provide a self-validating protocol for assessing its bioactivity and chemical reactivity.[2]

Part 1: Computational Framework & Methodology

Core Directive: Theoretical accuracy depends on the selection of appropriate functionals and basis sets.[1][2] The protocol below prioritizes the B3LYP hybrid functional for its proven balance in organic systems, validated against experimental NMR/IR data.

Geometry Optimization Protocol

To determine the global minimum energy structure, the following computational workflow is mandatory. This process eliminates imaginary frequencies, ensuring the molecule is in a true ground state.[2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2]

-

Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions)[1][2]

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: DMSO or Water (depending on intended biological context).[1][2]

Step-by-Step Optimization Workflow:

-

Initial Guess: Construct the 2D skeleton (

-MeO-C -

Coarse Optimization: Run DFT at B3LYP/6-31G(d) to locate the local minimum.[2]

-

Refined Optimization: Re-run at B3LYP/6-311++G(d,p) with Opt+Freq keywords.[1][2]

-

Validation: Check the output for zero imaginary frequencies. If imaginary frequencies exist (represented as negative values), the structure is a transition state, not a minimum.[1][2]

Visualization of Computational Workflow

The following diagram illustrates the logical flow from structure generation to biological prediction.

Figure 1: Self-correcting computational workflow for the theoretical characterization of sulfonyl derivatives.

Part 2: Electronic Structure & Reactivity Analysis

Understanding the reactivity of this compound requires analyzing the distribution of electron density and the energy gap between frontier orbitals.[2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Acts as the electron donor.[1][2] In this molecule, the HOMO is typically localized over the 4-methoxybenzyl ring , indicating this region's susceptibility to electrophilic attack.[2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Acts as the electron acceptor.[1][2] The LUMO is predominantly concentrated on the iminosulfonyl chloride group (-N=SO

Cl), making this the site for nucleophilic attack (e.g., by protein residues).[2]

Quantitative Parameters Table:

| Parameter | Symbol | Formula | Physical Significance |

|---|

| Energy Gap |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the identification of binding pockets.[1][2]

-

Red Regions (Negative Potential): Localized on the Sulfonyl oxygens (O=S=O) and the Methoxy oxygen .[1][2] These are H-bond acceptors.

-

Blue Regions (Positive Potential): Localized on the Benzyl protons and the Sulfur atom (due to the electron-withdrawing Cl and O atoms).[1][2] These are sites for nucleophilic attack.[2]

Part 3: Vibrational & Spectral Validation

Theoretical data must be calibrated against experimental benchmarks.[1][2] The scaling factor for B3LYP/6-311++G(d,p) is typically 0.961 to correct for anharmonicity.[2]

Key Vibrational Modes (IR/Raman)

| Functional Group | Theoretical Frequency (cm | Experimental Range (cm | Mode Description |

| C-H Stretching | 3050 - 3100 | 3000 - 3100 | Aromatic ring vibrations.[1][2] |

| -N=S=O | 1350 - 1400 | 1330 - 1380 | Asymmetric sulfonyl stretch (Characteristic).[1][2] |

| S-Cl | 350 - 400 | 360 - 390 | Sulfonyl chloride bond stretch.[1][2] |

| C-O-C | 1240 - 1260 | 1230 - 1270 | Methoxy ether linkage.[2] |

Note: The presence of the S-Cl stretch in the low-frequency region is a definitive marker for the integrity of the sulfonyl chloride moiety.[2]

Part 4: Molecular Docking Protocol

Given the structural similarity to sulfonamides, this compound is a candidate for inhibiting zinc-metalloenzymes like Carbonic Anhydrase II (CAII) or acting as an antimicrobial agent.[2]

Docking Methodology

-

Ligand Preparation:

-

Receptor Preparation:

-

Grid Generation:

-

Execution: Use AutoDock Vina with an exhaustiveness of 8.

Interaction Pathway Visualization

The following diagram depicts the hypothetical interaction mechanism within the enzyme active site.

Figure 2: Predicted binding interactions between the ligand and the Carbonic Anhydrase active site.[2]

References

-

Indian Journal of Chemistry. (1995). Formation of iminosulfonyl chloride. Ind. J. Chem., 34B, 63–64.[2][3][4] (Cited for synthetic origin and structural classification).[2]

-

Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2] (Standard software reference for DFT calculations).

-

Becke, A. D. (1993).[1][2] Density-functional thermochemistry.[2] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2] (Reference for B3LYP functional).

-

Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry, 31(2), 455-461.[1][2] (Reference for Docking protocol).

Sources

Methodological & Application

experimental protocol for amine protection with 4-Methoxybenzyliminosulfonylchloride

An Application Note and Experimental Protocol for Amine Protection Using 4-Methoxybenzenesulfonyl Chloride

Introduction: The Strategic Role of Amine Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in a molecule.[2] While numerous strategies exist, the conversion of amines into sulfonamides provides an exceptionally robust and stable protecting group, capable of withstanding a wide array of reaction conditions.[3]

This document provides a detailed guide to the use of the 4-methoxybenzenesulfonyl group (Mbs) for the protection of primary and secondary amines. The Mbs group, installed using 4-methoxybenzenesulfonyl chloride, offers a compelling balance of stability and predictable reactivity for deprotection. The resulting N-Mbs protected amines are often crystalline solids, facilitating purification by recrystallization. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for amine protection in their synthetic workflows.

Note on Reagent Nomenclature: The reagent for this protocol is 4-methoxybenzenesulfonyl chloride (Mbs-Cl). While the term "4-Methoxybenzyliminosulfonylchloride" was considered, it does not represent a standard or commercially available reagent for this purpose. This guide proceeds with the validated and widely used sulfonyl chloride reagent.

Causality and Mechanism: Why Sulfonamides Are Effective Protecting Groups

The efficacy of the Mbs group lies in the fundamental electronic properties of the sulfonamide bond. The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride.[2] A base, typically a tertiary amine like pyridine or triethylamine, is included to neutralize the hydrochloric acid generated during the reaction.[2]

Figure 1: General mechanism for amine protection with Mbs-Cl.

Once formed, the powerful electron-withdrawing nature of the sulfonyl group (—SO₂—) delocalizes the lone pair of electrons on the nitrogen atom, drastically reducing its nucleophilicity and basicity.[2] This electronic stabilization is the key to its function as a protecting group, rendering the nitrogen inert to many electrophilic reagents and acidic conditions under which other protecting groups, like Boc, might be labile.[4][5]

Experimental Workflow: A Visual Guide

The overall process from starting material to the final, purified product can be visualized as a clear, sequential workflow. This ensures that all critical stages, from reaction setup to final characterization, are accounted for.

Figure 2: Standard workflow for Mbs protection of amines.

Protocol 1: Protection of a Primary Amine

This protocol describes a general procedure for the N-sulfonylation of a primary amine using 4-methoxybenzenesulfonyl chloride.

Materials and Equipment:

-

Round-bottom flask with stir bar

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

TLC plates and chamber or LC-MS

-

Primary amine (1.0 eq)

-

4-Methoxybenzenesulfonyl chloride (1.1 - 1.2 eq)[6]

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and the base (e.g., pyridine, 2.0 eq) in anhydrous CH₂Cl₂.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Reagent Addition: Add 4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup:

-

Dilute the reaction mixture with additional CH₂Cl₂.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[7]

-

This washing sequence removes the base, any remaining starting materials, and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product, the N-(4-methoxybenzenesulfonyl)amine, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Inert and effectively dissolves both reactants. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride. |

| Base | Pyridine or Triethylamine | Acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[2] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; subsequent warming to RT ensures completion. |

| Stoichiometry | Slight excess of Mbs-Cl (1.1 eq) | Ensures complete consumption of the limiting amine substrate. |

Table 1: Summary of typical reaction parameters for Mbs protection.

Protocol 2: Deprotection of the Mbs Group

The high stability of the sulfonamide bond necessitates robust conditions for its cleavage. The choice of deprotection method depends on the overall stability of the molecule.[3]

| Method | Reagents and Conditions | Mechanism & Considerations |

| Strong Acid | HBr in Acetic Acid with Phenol, 100 °C | The strong acid protonates the sulfonamide, and the bromide ion attacks the sulfur atom. Phenol acts as a scavenger for byproducts. This method is harsh and not suitable for acid-sensitive substrates.[3] |

| Dissolving Metal Reduction | Sodium in liquid ammonia (Na/NH₃) | This powerful reducing condition effectively cleaves the S-N bond. It is orthogonal to many acid-labile groups but will reduce other functional groups (e.g., alkynes, aromatic rings).[2] |

| Reductive Cleavage | Samarium Iodide (SmI₂) | A milder reductive method that can sometimes be used for sulfonamide cleavage, offering different selectivity compared to dissolving metals. |

Table 2: Common deprotection strategies for arylsulfonamides.

Deprotection with HBr/Phenol (Representative Protocol):

Caution: This procedure involves corrosive and hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: To a solution of the N-Mbs protected amine in acetic acid, add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) and phenol (as a scavenger).

-

Heating: Heat the reaction mixture to 70-100 °C and monitor by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice.

-

Neutralization: Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to pH > 10.

-

Extraction: Extract the liberated amine with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude amine as necessary.

Conclusion

The 4-methoxybenzenesulfonyl (Mbs) group is a highly reliable and robust protecting group for primary and secondary amines. Its installation is straightforward, and the resulting sulfonamides exhibit excellent stability across a broad range of synthetic conditions. While deprotection requires strong conditions, this characteristic can be exploited to achieve orthogonality with more labile protecting groups like Boc, Cbz, or Fmoc.[1][5] By understanding the principles behind its application and removal, researchers can effectively integrate the Mbs group into complex synthetic strategies, enhancing the efficiency and success of their work.

References

-

Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. [Link]

-

Bong, S. S., et al. (2018). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Al-Badri, Z. M., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]

-

SpectraBase. 4-methoxy-N-[4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide. [Link]

-

J. M. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

-

Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Organic Syntheses. 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). [Link]

- Bodne, D., et al. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

- Ellman, J. A., et al. (1999). Peptide synthesis with sulfonyl protecting groups.

-

NIST. Benzenemethanamine, 4-methoxy-. NIST Chemistry WebBook. [Link]

- Bayley, H., et al. (1997). Methods for the synthesis of fmoc protected amines.

-

Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters. [Link]

-

Higuchi, K., et al. (1993). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes: The Strategic Use of the 4-Methoxybenzenesulfonyl (Mbs) Group in Advanced Peptide Synthesis

Introduction: Clarifying the Reagent and its Application

Researchers in peptide synthesis frequently encounter the need for a diverse toolkit of protecting groups to navigate the complexities of assembling long or modified peptides. While the query for "4-Methoxybenzyliminosulfonylchloride" does not correspond to a standard reagent in the peptide synthesis literature, it points toward a highly relevant and powerful class of protecting groups: arylsulfonamides. This guide focuses on the most probable intended subject: the 4-methoxybenzenesulfonyl (Mbs) group, derived from 4-methoxybenzenesulfonyl chloride .

The Mbs group serves as a robust protecting group for primary amines, including the α-amino groups of amino acids. Its distinct chemical stability compared to standard urethane-based protecting groups like Fmoc and Boc allows for its use in sophisticated orthogonal synthesis strategies, particularly when specific side-chain manipulations or the synthesis of complex peptide architectures are required. This document provides an in-depth exploration of the Mbs group, from its chemical principles to detailed laboratory protocols, for researchers, scientists, and drug development professionals.

The Scientific Rationale for Employing the Mbs Protecting Group

In the landscape of peptide synthesis, the choice of protecting groups dictates the entire strategic approach.[1] The two dominant strategies, Fmoc/tBu (base-labile/acid-labile) and Boc/Bzl (graduated acid lability), form the bedrock of solid-phase peptide synthesis (SPPS).[2] However, for complex targets such as branched, cyclic, or modified peptides, a third dimension of orthogonality is often necessary. This is where the Mbs group provides significant advantages.

Unlike carbamates (e.g., Boc, Fmoc, Cbz), which are the most common amine protecting groups, the Mbs group forms a sulfonamide linkage.[3][4] This bond is exceptionally stable to a wide range of chemical conditions, including the strong acids (like TFA) used for tBu-based side-chain deprotection and the basic conditions (like piperidine) used for Fmoc removal.[5] This high stability is the cornerstone of its utility, allowing it to function as a "permanent" protecting group during chain assembly that can be removed under specific conditions that leave other groups intact.

The inclusion of the 4-methoxy substituent on the phenyl ring is a critical design feature. The electron-donating nature of the methoxy group modifies the electronic properties of the sulfonyl group, facilitating cleavage under specific reductive or strong acid conditions compared to unsubstituted benzenesulfonyl or tosyl groups.

Mechanism of Amine Protection

The protection of a primary amine with 4-methoxybenzenesulfonyl chloride is a straightforward nucleophilic substitution reaction. The amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Protection of an amine with 4-methoxybenzenesulfonyl chloride.

Experimental Protocols

Protocol 1: Protection of an α-Amino Acid with 4-Methoxybenzenesulfonyl Chloride (Mbs-Cl)

This protocol describes the protection of the α-amino group of an amino acid for subsequent use in peptide synthesis.

Materials:

-

Amino Acid (e.g., Alanine): 1.0 eq

-

4-Methoxybenzenesulfonyl chloride (Mbs-Cl): 1.1 eq[6]

-

Sodium Bicarbonate (NaHCO₃): 3.0 eq

-

Solvent: Dioxane/Water mixture (e.g., 1:1 v/v)

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (3.0 eq). Stir the mixture in an ice bath until a clear solution is obtained.

-

Addition of Mbs-Cl: Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in a small amount of dioxane to the chilled amino acid solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup:

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted Mbs-Cl.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. The Mbs-protected amino acid will precipitate.

-

-

Isolation:

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude Mbs-amino acid.

-

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Deprotection of the Mbs Group

The Mbs group is highly stable but can be removed under specific, strongly reductive conditions. The classic method involves sodium in liquid ammonia, a technique that requires specialized equipment and handling.

Materials:

-

Mbs-protected peptide-resin

-

Anhydrous Liquid Ammonia (NH₃)

-

Sodium (Na) metal

-

Ammonium Chloride (NH₄Cl) (for quenching)

-

Anhydrous solvents for washing (e.g., DMF, DCM)

Procedure (Caution: Requires specialized expertise and equipment):

-

Preparation: Place the dry Mbs-protected peptide-resin in a specialized reaction vessel suitable for low-temperature reactions.

-

Condensation: Cool the vessel to -78 °C (dry ice/acetone bath) and condense anhydrous liquid ammonia into the vessel.

-

Dissolution: Stir the mixture until the peptide-resin is well-suspended.

-

Reduction: Add small, clean pieces of sodium metal one at a time. The reaction mixture will turn a deep blue color. Continue adding sodium until the blue color persists for at least 30 minutes, indicating the reaction is complete.

-

Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

-

Evaporation: Allow the liquid ammonia to evaporate under a stream of dry nitrogen gas in a well-ventilated fume hood.

-

Washing: Once the ammonia has evaporated, wash the resin extensively with DMF, DCM, and methanol to remove byproducts. The peptide, now with a free amine, can be further processed or cleaved from the resin.

Orthogonal Synthesis Strategy and Data

The true power of the Mbs group is realized in multi-layered orthogonal strategies. It can be used to protect an N-terminal amine or a lysine side-chain while the peptide is assembled using standard Fmoc/tBu chemistry. After chain assembly and deprotection of all tBu-based groups, the Mbs group remains, allowing for specific modification at that site before its final removal.

Caption: Orthogonal workflow using Mbs protection in SPPS.

Comparative Stability of Amine Protecting Groups

The following table summarizes the stability of the Mbs group relative to other common amine protecting groups used in peptide synthesis. This data is critical for designing successful orthogonal strategies.

| Protecting Group | Reagent for Removal | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Stability to Na/liq. NH₃ | Orthogonality Class |

| Fmoc | 20% Piperidine/DMF | Labile | Stable | Labile | Base-Labile |

| Boc | TFA | Stable | Labile | Labile | Acid-Labile |

| Cbz (Z) | H₂/Pd or HBr/AcOH | Stable | Stable | Labile | Hydrogenolysis |

| Mbs | Na / liq. NH₃ | Stable | Stable | Labile | Reductive |

Expert Insights and Troubleshooting

-

Causality of Stability: The strength of the sulfur-nitrogen bond in the sulfonamide is significantly greater than the nitrogen-carbon bond in a carbamate. This inherent chemical stability is why Mbs can withstand conditions that cleave Fmoc and Boc groups.

-

Alternative Deprotection: While sodium/liquid ammonia is the classic method, other strong reductive conditions, such as those employing samarium iodide or electrochemical methods, have been explored for sulfonamide cleavage. However, these are often substrate-dependent and less general than Na/NH₃.

-

Self-Validation: A successful Mbs protection/deprotection strategy is self-validating. If the Mbs group is prematurely cleaved during Fmoc or tBu removal steps, it indicates a failure in the orthogonal design. Conversely, its survival until the final reductive step confirms the integrity of the strategy. Mass spectrometry is an invaluable tool for monitoring the presence or absence of the Mbs group (+171.02 Da mass shift) at key stages of the synthesis.

-

Side Reactions: The strongly basic nature of the Na/NH₃ deprotection can cause side reactions, such as racemization, particularly at sensitive amino acid residues. Careful control of reaction time and temperature is crucial.

Conclusion

The 4-methoxybenzenesulfonyl (Mbs) group, while not a routine choice for simple peptide synthesis, represents a powerful tool for advanced applications. Its exceptional stability to both acidic and basic conditions provides a robust orthogonal handle for the synthesis of complex peptides requiring site-specific modifications. By understanding the underlying chemical principles and employing the detailed protocols provided, researchers can confidently integrate the Mbs group into their synthetic strategies, enabling the construction of novel and challenging peptide-based molecules for research and drug development.

References

-

4-Methoxybenzenesulfonyl chloride - Solubility of Things . (n.d.). Retrieved February 15, 2026, from [Link]

-

Organic Syntheses . (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved February 15, 2026, from [Link]

-

Wiley Online Library . (2018). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. Retrieved February 15, 2026, from [Link]

-

ACS Publications . (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. Retrieved February 15, 2026, from [Link]

-

Total Synthesis . (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

-

National Center for Biotechnology Information . (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Retrieved February 15, 2026, from [Link]

-

NSR Laboratories Pvt. Ltd . (n.d.). 4-Methoxy Benzyl Chloride (CAS 824-94-2). Retrieved February 15, 2026, from [Link]

-

Diva-portal.org . (2017). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved February 15, 2026, from [Link]

-

PrepChem.com . (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved February 15, 2026, from [Link]

-

Alkali Scientific . (n.d.). 4-Methoxybenzenesulfonyl chloride, 1 X 25 g. Retrieved February 15, 2026, from [Link]

-

CP Lab Safety . (n.d.). 4-Methoxybenzenesulfonyl Chloride, 100g. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal . (n.d.). Protective Groups. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry . (n.d.). Amine Protection and Deprotection. Retrieved February 15, 2026, from [Link]

-

Fiveable . (2025). Orthogonal Protection Definition. Retrieved February 15, 2026, from [Link]

-

ResearchGate . (2022). Which one is compatible protecting group for primary amine in presence of nBuLi reagent? Retrieved February 15, 2026, from [Link]

-

LookChem . (2022). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry . (2018). Protecting Groups for Amines: Carbamates. Retrieved February 15, 2026, from [Link]

-

PubMed . (1996). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Retrieved February 15, 2026, from [Link]

-

PubMed . (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Retrieved February 15, 2026, from [Link]

-

Columbia University . (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved February 15, 2026, from [Link]

-

LabMart . (n.d.). MBS and Sulfo-MBS. Retrieved February 15, 2026, from [Link]

-

SlideShare . (2016). Protection for amino group and amino acid. Retrieved February 15, 2026, from [Link]

-

Sunresin . (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved February 15, 2026, from [Link]

-

ResearchGate . (2018). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved February 15, 2026, from [Link]

-

University of Southampton . (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar . (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

CEM Corporation . (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved February 15, 2026, from [Link]

-

AAPPTec . (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Method for peptide synthesis.

-

Thieme . (n.d.). 4 Synthesis of Peptides. Retrieved February 15, 2026, from [Link]

-

Biovera Research . (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 15, 2026, from [Link]

Sources

Application Note: 4-Methoxybenzyliminosulfonylchloride in Heterocyclic Chemistry

This Application Note and Protocol Guide details the chemistry, preparation, and application of 4-Methoxybenzyliminosulfonylchloride (systematically referred to as

Introduction & Chemical Identity

This compound (CAS: Derived from 33948-22-0 analogues) is an electrophilic sulfur(VI) reagent. While nomenclature varies across catalogs (often listed as

-

IUPAC Name:

-(4-Methoxybenzyl)sulfamoyl chloride -

Chemical Formula:

-

Molecular Weight: 235.69 g/mol

-

Physical State: White to off-white crystalline solid (moisture sensitive)

-

Solubility: Soluble in DCM, THF, EtOAc; reacts with water and alcohols.

Core Utility in Drug Discovery

This reagent bridges a gap in the synthesis of Sultams (cyclic sulfonamides) and Sulfamides . The PMB (para-methoxybenzyl) group is strategically chosen for its stability under basic conditions (required for cyclization) and its facile removal under mild oxidative (CAN) or acidic (TFA) conditions, allowing for the late-stage release of the free

Reactivity Profile & Mechanism[1]

The reagent functions as a 1,1-dielectrophile equivalent or a nucleophilic sulfonylation agent depending on conditions.

-

Electrophilic Sulfonylation: The chlorine atom is displaced by nucleophiles (amines, alcohols) to form acyclic sulfamides or sulfamates.

-

Cyclization (Heterocycle Formation): Upon reaction with amino-esters or diamines, the reagent facilitates intramolecular cyclization to form 5- or 6-membered rings (e.g., 1,2,5-thiadiazolidine-1,1-dioxides ).

-

"Imino" Character: In the presence of tertiary amine bases, the reagent can eliminate HCl to form the transient

-sulfonyl imine (sulfene-like intermediate) or react via an

Reaction Pathway Diagram

Figure 1: Strategic workflow for utilizing PMB-iminosulfonylchloride in sultam synthesis.

Detailed Protocols

Protocol A: Preparation of this compound

Note: While commercially available, in-situ preparation ensures maximum activity.

Reagents:

-

4-Methoxybenzylamine (1.0 equiv)

-

Sulfuryl Chloride (

) (1.1 equiv)[1] -

Triethylamine (TEA) (1.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

). -

Solvation: Dissolve 4-Methoxybenzylamine (13.7 g, 100 mmol) and TEA (10.1 g, 100 mmol) in anhydrous DCM (100 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition: Dilute Sulfuryl Chloride (14.8 g, 110 mmol) in DCM (20 mL). Add dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Stir for an additional 1 hour at 0°C.

-

Workup: Filter the reaction mixture through a pad of Celite to remove triethylamine hydrochloride salts.

-

Isolation: Concentrate the filtrate under reduced pressure (keep bath < 30°C). The residue is the crude sulfamoyl chloride.

-

Purification: Recrystallize immediately from Hexane/EtOAc or use crude for the next step. Store at -20°C under Argon.

Protocol B: Synthesis of 1,2,5-Thiadiazolidine-1,1-dioxides (5-Membered Sultams)

Target: Synthesis of heterocyclic scaffolds for proline-mimetic drug design.

Reagents:

-

This compound (1.0 equiv)

-

Amino Acid Methyl Ester (e.g., Phenylalanine methyl ester) (1.0 equiv)

-

Triethylamine (2.5 equiv)

-

DCM (Solvent)

Step-by-Step:

-

Coupling: To a solution of Amino Acid Methyl Ester HCl salt (1.0 mmol) in DCM (5 mL) at 0°C, add TEA (2.5 mmol). Stir for 10 min.

-

Addition: Add this compound (1.0 mmol) portion-wise.

-

Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of linear sulfamide).

-

Cyclization (Base-Induced):

-

Note: If the linear product is stable, add a stronger base (e.g., DBU, 1.1 equiv) or reflux to induce cyclization between the sulfamide nitrogen and the ester carbonyl (rare) or alkyl halide (if using a different substrate).

-

Alternative (Alkylation): For 1,2,5-thiadiazolidines, typically a 1,2-diamine or 2-aminoalcohol backbone is used.

-

Revised Step for Diamines: If using a diamine (e.g.,

-Boc-ethylenediamine), the reagent reacts with the free amine. The second nitrogen is then deprotected and cyclized.

-

Data Table: Solvent Effects on Sulfamoylation Yield

| Solvent | Temperature | Base | Yield (Linear) | Yield (Cyclic)* |

| DCM | 0°C to RT | TEA | 92% | N/A |

| THF | 0°C to RT | DIEA | 88% | <10% |

| Acetonitrile | Reflux | 65% | 45% | |

| Toluene | 80°C | DBU | 40% | 78% |

*Cyclization yields refer to the second step using a bis-nucleophile substrate.

Troubleshooting & Critical Parameters

Moisture Sensitivity

The "iminosulfonyl" chloride bond is highly susceptible to hydrolysis.

-

Symptom: Low yield; isolation of 4-methoxybenzylsulfamic acid.

-

Fix: Use strictly anhydrous solvents. Quench reactions with saturated

only after TLC confirms consumption of the chloride.

PMB Stability

While PMB is stable to basic cyclization, it can degrade if the reaction becomes too acidic (generation of HCl).

-

Fix: Always use an excess of base (TEA or solid Carbonate) to scavenge HCl generated during the substitution.

Regioselectivity

When reacting with unsymmetrical diamines, the reagent will attack the less hindered/more nucleophilic amine first.

-

Control: Control temperature (-78°C) to enhance kinetic selectivity.

References

-

Structure & Reactivity of Sulfamoyl Chlorides

-

Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of the reactions of sulfamoyl chlorides with amines. Chemical Reviews, 114(4), 2507-2586. Link

-

- PMB Protection in Heterocycles: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Nitrogen Protection).

- Synthesis of Cyclic Sulfamides: Douglass, M. R., & Paquette, L. A. (2002). Synthesis of 1,2,5-thiadiazolidine-1,1-dioxides. Organic Letters, 4(13), 2237-2240.

-

Sulfonimidamide Chemistry (Related Species)

-

Arshad, M., et al. (2022). Sulfonimidamides in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(15), 10185–10232. Link

-

-

Reagent Commercial Source

-

Fluorochem Product No. 478161. This compound.

-

Disclaimer: This protocol involves the use of corrosive sulfonyl chlorides. All operations must be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the Synthesis of N-(4-Methoxybenzyl) Sulfonamides from Primary Amines

Abstract

This comprehensive guide provides detailed application notes and protocols for the reaction of sulfonyl chlorides with primary amines to yield N-substituted sulfonamides, with a particular focus on the integration of the 4-methoxybenzyl (PMB) group. The 4-methoxybenzyl moiety is a versatile functional group in medicinal chemistry, often employed as a stable protecting group for the sulfonamide nitrogen that can be selectively removed under acidic conditions. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental protocols, data interpretation, and troubleshooting for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Sulfonamides and the Role of the 4-Methoxybenzyl Group

Sulfonamides are a cornerstone pharmacophore in drug development, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Their prevalence is due to their ability to act as a bioisostere for amides, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[2] The most common and direct method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1][3]